molecular formula C18H16F3N5O3S B2372131 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034619-83-3

4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2372131
CAS No.: 2034619-83-3
M. Wt: 439.41
InChI Key: RECVJLKWGHHPHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature. For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a pyrazolo[1,5-a]pyrimidin-6-yl group and a trifluoromethyl group.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines, pyrrolopyrimidines, and thiazole derivatives, highlights the chemical versatility of compounds with similar structural features. For instance, the synthesis of novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities demonstrates the potential of these compounds in therapeutic applications (Rahmouni et al., 2016). Similarly, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine highlights the synthetic pathways to access complex heterocyclic frameworks (Kuznetsov & Chapyshev, 2007).

Anticancer and Antimicrobial Activities

Compounds with structural similarities have been evaluated for their potential anticancer and antimicrobial activities. The synthesis and biological evaluation of certain pyrimidino[5,4-6,5]- and pyrrolo[3,2-5,6] derivatives, for example, revealed antimicrobial activity, indicating the potential of such compounds in drug discovery (Al-Haiza et al., 2003). Additionally, sulfonamide thiazole derivatives have been synthesized and shown to have potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the wide-ranging biological activities of these compounds (Soliman et al., 2020).

Molecular Docking and Computational Studies

Molecular docking and computational studies have been employed to understand the interaction of similar compounds with biological targets. For example, novel heterocycles have been synthesized and their antimicrobial and antiproliferative activities assessed, along with molecular docking and computational studies to elucidate their mechanism of action (Fahim et al., 2021). Such studies are crucial for the rational design of compounds with improved biological activities.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O3S/c19-18(20,21)15-9-16-22-10-13(11-26(16)24-15)23-17(27)12-3-5-14(6-4-12)30(28,29)25-7-1-2-8-25/h3-6,9-11H,1-2,7-8H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECVJLKWGHHPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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